1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one
Description
Properties
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-4-15(14-8-6-5-7-9-14)16(20)19-10-18(11-19)12-21-17(2,3)22-13-18/h5-9,15H,4,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHGTERSYUQTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC3(C2)COC(OC3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, the reaction of a diol with a diamine under acidic conditions can lead to the formation of the spirocyclic structure.
Introduction of the Phenylbutanone Moiety: The phenylbutanone group can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the spirocyclic core with phenylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl), amines (e.g., NH3)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane: A related compound with a similar spirocyclic core but lacking the phenylbutanone moiety.
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylpropan-1-one: Another similar compound with a different substitution pattern on the spirocyclic core.
Uniqueness
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylbutanone moiety enhances its potential for various applications, making it a valuable compound in scientific research and industry.
Biological Activity
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one is a synthetic organic compound with a unique spirocyclic structure. Its biological activity is of significant interest in medicinal chemistry and pharmacology, particularly for its potential therapeutic applications.
Chemical Structure and Properties
The compound's structural features contribute to its biological properties. Below are the key characteristics:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H23NO3 |
| Molecular Weight | 289.375 g/mol |
| CAS Number | 1396717-41-1 |
The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes and receptors. It may modulate their activity, leading to various biological effects. Research indicates that compounds with spirocyclic structures can influence signaling pathways and potentially exhibit agonistic or antagonistic properties on specific receptors.
Biological Activity
Research has highlighted several aspects of the biological activity of this compound:
Antidiabetic Properties
Studies have explored the compound's potential as a GPR119 agonist. GPR119 is a receptor involved in glucose homeostasis. In animal models, compounds structurally related to this spirocyclic derivative have shown promising results in lowering blood glucose levels, suggesting a potential application in diabetes management .
Neuropharmacological Effects
The unique structure may also confer neuropharmacological properties. Compounds with similar spirocyclic frameworks have been investigated for their ability to interact with neurotransmitter systems, which could lead to applications in treating neurological disorders.
Antimicrobial Activity
Preliminary studies indicate that spirocyclic compounds can exhibit antimicrobial activity against various pathogens. The specific biological assays conducted on this compound are still limited but suggest avenues for further exploration in antimicrobial drug development.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar spirocyclic compounds:
- GPR119 Agonists : A study characterized a series of 7-azaspiro[3.5]nonane derivatives as potent GPR119 agonists, emphasizing the importance of structural modifications in enhancing biological activity .
- Neuroactive Compounds : Research into neuroactive compounds has shown that modifications to the spirocyclic core can significantly alter binding affinities and functional outcomes in receptor assays.
- Antimicrobial Testing : Various derivatives have undergone antimicrobial testing against bacterial strains, revealing varying degrees of efficacy based on structural differences.
Q & A
Q. How can researchers design a multi-omics approach to elucidate the compound’s mechanism of action in neurological models?
- Methodological Answer :
- Transcriptomics : RNA-seq of treated neuronal cells to identify differentially expressed genes (e.g., BDNF, Caspase-3).
- Proteomics : TMT-labeled LC-MS/MS to quantify synaptic proteins.
- Metabolomics : NMR-based profiling of neurotransmitters (GABA, glutamate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
